IMPDH Inhibition: Ki Values and Comparison with Clinical‑Stage Inhibitors
2‑Methyl‑1H‑indol‑6‑amine inhibits inosine‑5′‑monophosphate dehydrogenase (IMPDH) with measured Ki values ranging from 240 nM to 440 nM depending on the substrate used (IMP vs. NAD⁺) [1]. This places the compound in the moderate potency range for IMPDH inhibition—approximately two orders of magnitude weaker than the clinical candidate AVN‑944 (Ki = 6–10 nM) but substantially more potent than many other indole‑derived inhibitors that lack the 2‑methyl/6‑amine substitution. The compound can therefore serve as a useful tool or starting point for SAR studies where extreme potency is not required or where a more tractable chemical handle is desired.
| Evidence Dimension | IMPDH inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 240–440 nM |
| Comparator Or Baseline | AVN‑944 (VX‑944): Ki = 6–10 nM |
| Quantified Difference | ~24‑ to 73‑fold lower potency |
| Conditions | In vitro enzyme assay; inhibition towards IMP and NAD⁺ substrates |
Why This Matters
The defined Ki range allows researchers to select 2‑methyl‑1H‑indol‑6‑amine as a moderate‑affinity IMPDH inhibitor for target engagement studies where a lower potency tool compound is preferable to avoid complete pathway shutdown.
- [1] BindingDB. Entry BDBM50421763 – Ki data for 2‑Methyl‑1H‑indol‑6‑amine against IMPDH. View Source
